4-chlorophenyl 2-chloro-5-nitrobenzoate
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Overview
Description
4-chlorophenyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C13H7Cl2NO4. It is a derivative of benzoic acid and is characterized by the presence of both chloro and nitro functional groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and 4-chlorophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-chlorophenyl 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and 4-chlorophenol.
Scientific Research Applications
4-chlorophenyl 2-chloro-5-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage allows for hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl 2-chloro-5-nitrobenzoate
- 4-methylphenyl 2-chloro-5-nitrobenzoate
- 4-ethylphenyl 2-chloro-5-nitrobenzoate
Uniqueness
4-chlorophenyl 2-chloro-5-nitrobenzoate is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its structural features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(4-chlorophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO4/c14-8-1-4-10(5-2-8)20-13(17)11-7-9(16(18)19)3-6-12(11)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUBHCKNLWUUAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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